molecular formula C8H11F3N2 B8811393 1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole

1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8811393
M. Wt: 192.18 g/mol
InChI Key: SJPJRACIVGKRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11F3N2 and its molecular weight is 192.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11F3N2

Molecular Weight

192.18 g/mol

IUPAC Name

1-tert-butyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C8H11F3N2/c1-7(2,3)13-5-4-6(12-13)8(9,10)11/h4-5H,1-3H3

InChI Key

SJPJRACIVGKRDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=N1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5 g of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one, 3 g of sodium acetate and 15 ml of ethanol was added 4.6 g of tert-butylhydrazine hydrochloride, and the mixture was heated to reflux for 2 days. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 3.0 g of 1-tert-butyl-3-trifluoromethyl-1H-pyrazole of the formula:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.